6-Aminopyrimidine-4-ethanol
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Overview
Description
6-Aminopyrimidine-4-ethanol is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrimidine-4-ethanol typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyrimidine-4-ethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of functional groups to yield different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Aminopyrimidine-4-ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Aminopyrimidine-4-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with similar biological activities.
4-Aminopyrimidine: Known for its use in medicinal chemistry and drug development.
6-Hydroxypyrimidine: A hydroxylated derivative with distinct chemical properties.
Uniqueness: 6-Aminopyrimidine-4-ethanol is unique due to its specific structure, which combines an amino group and an ethanol moiety on the pyrimidine ring.
Properties
IUPAC Name |
2-(6-aminopyrimidin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-3-5(1-2-10)8-4-9-6/h3-4,10H,1-2H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVBXSQWZFJRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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